

Technical Whitepaper: 3-(2-Chlorophenoxy)propan-1-ol

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)propan-1-ol

CAS No.: 60222-56-2

Cat. No.: B3340444

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Physicochemical Profiling, Synthetic Methodology, and Pharmaceutical Utility

Executive Summary

3-(2-Chlorophenoxy)propan-1-ol (CAS: 60222-56-2) is a specialized aryloxyalkyl alcohol intermediate used primarily in the synthesis of pharmaceutical scaffolds. Structurally characterized by an ortho-chlorinated phenyl ring ether-linked to a propyl alcohol chain, it serves as a robust lipophilic linker in medicinal chemistry. This guide provides a definitive technical analysis of its properties, optimized synthesis protocols, and reactivity profiles, designed to support rigorous drug development workflows.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthetic Routes & Optimization (Expertise & Experience)

The synthesis of **3-(2-Chlorophenoxy)propan-1-ol** is classically achieved via a Williamson ether synthesis. However, process optimization requires addressing the competing elimination reactions of the alkyl halide and ensuring complete consumption of the sterically hindered ortho-chlorophenol.

Core Protocol: Base-Mediated Alkylation

Rationale: The use of Potassium Carbonate (K_2CO_3) in Acetone or Acetonitrile provides a mild, heterogeneous base system that minimizes side reactions compared to stronger bases like NaH, which can promote elimination in the alkyl halide.

Reagents:

- 2-Chlorophenol (1.0 eq)
- 3-Bromo-1-propanol (1.2 eq)
- Potassium Carbonate (anhydrous, 2.0 eq)
- Potassium Iodide (0.1 eq, catalytic Finkelstein condition)
- Solvent: Acetone (Reagent Grade)

Step-by-Step Methodology:

- **Activation:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chlorophenol (10 mmol) in Acetone (30 mL). Add anhydrous K_2CO_3 (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
 - **Expert Insight:** The color may shift to a slight yellow/orange, indicating phenoxide formation.
- **Addition:** Add 3-Bromo-1-propanol (12 mmol) and catalytic KI (1 mmol) to the suspension.
 - **Mechanistic Note:** KI converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the S_N2 attack by the sterically hindered ortho-phenoxide.
- **Reflux:** Heat the mixture to reflux (approx. $60^\circ C$) for 12–16 hours. Monitor via TLC (30% EtOAc in Hexanes) until the starting phenol is consumed.
- **Workup:** Cool to room temperature. Filter off the inorganic salts ($KBr/KCl/K_2CO_3$). Rinse the filter cake with cold acetone.
- **Isolation:** Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical for purity). Wash with Brine (20 mL), dry over Na_2SO_4 , and concentrate.
- **Purification:** If necessary, purify via flash column chromatography (SiO_2 , Gradient: 0 → 40% EtOAc in Hexanes).

Synthesis Pathway Diagram



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Caption: Figure 1. Optimized Williamson ether synthesis pathway utilizing Finkelstein catalysis to overcome ortho-steric hindrance.

Chemical Reactivity & Functionalization

The utility of **3-(2-Chlorophenoxy)propan-1-ol** lies in its bifunctional nature: the chemically inert aryl chloride (under standard conditions) and the reactive primary alcohol.

Primary Alcohol Transformations

The terminal hydroxyl group serves as a "handle" for further elaboration:

- Oxidation: Conversion to 3-(2-Chlorophenoxy)propionic acid using Jones Reagent or TEMPO/BAIB. This creates a carboxylic acid linker suitable for amide coupling.
- Activation: Conversion to a mesylate (MsCl/Et₃N) or bromide (PBr₃) allows the molecule to act as an electrophile, enabling the attachment of amines (N-alkylation) for CNS-active pharmacophores.
- Acylation: Reaction with acyl chlorides yields ester prodrugs.

Reactivity & Derivatization Diagram



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Caption: Figure 2. Divergent synthesis pathways from the primary alcohol handle.

Pharmaceutical Applications

This molecule acts as a critical scaffold spacer in drug discovery. Its specific applications include:

- **Linker Chemistry:** The propylene chain provides a flexible 3-carbon spacer, often used to separate an aromatic binding motif (the chlorophenyl group) from a polar head group (amine or acid). This is common in the design of antihistamines and ion channel blockers.
- **Metabolic Stability:** The ortho-chlorine substituent blocks metabolic hydroxylation at the 2-position of the phenyl ring and electronically deactivates the ring, potentially increasing the metabolic half-life of the scaffold compared to unsubstituted analogues.
- **Fragment-Based Design:** It serves as a lipophilic fragment (ClogP ~2.15) used to probe hydrophobic pockets in receptor binding sites.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

- ^1H NMR (400 MHz, CDCl_3):

- δ 7.35 (dd, 1H): Aromatic proton adjacent to Cl (deshielded).
- δ 6.9–7.2 (m, 3H): Remaining aromatic protons.
- δ 4.15 (t, 2H): O-CH₂-CH₂ (Triplet, distinct ether shift).
- δ 3.85 (t, 2H): CH₂-CH₂-OH (Triplet, adjacent to alcohol).
- δ 2.10 (quint, 2H): Central methylene C-CH₂-C.
- δ ~2.0 (br s, 1H): -OH (Exchangeable).
- IR Spectroscopy:
 - 3300–3400 cm⁻¹: Broad O-H stretch (Strong).
 - 1240 cm⁻¹: Aryl alkyl ether C-O-C stretch (Diagnostic).
 - 750 cm⁻¹: C-Cl stretch / ortho-substitution pattern.

Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.^[1]
- Spill Control: Absorb with inert material (vermiculite/sand). Do not allow to enter drains.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11237276 (Related Isomer Structure Validation). Retrieved from [\[Link\]](#)

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